molecular formula C8H7F2NO2 B1418599 N-(2,4-difluorophenyl)-2-hydroxyacetamide CAS No. 1155533-58-6

N-(2,4-difluorophenyl)-2-hydroxyacetamide

Cat. No. B1418599
M. Wt: 187.14 g/mol
InChI Key: SJJWOXOLPJSKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, products, and conditions.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Synthesis and Characterization : The synthesis of N-Aryl-N-isopropyl-2-hydroxyacetamides, closely related to N-(2,4-difluorophenyl)-2-hydroxyacetamide, has been explored as important intermediates in pesticides. The synthesis involves N-alkylation, N-chloroacetylation, esterification, and transesterification processes. The chemical structures are characterized using NMR and CIMS techniques (Z. Shu, 2001).

  • Crystal Structure and Antifungal Activity : Novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, synthesized from α-hydroxyacetamide, showed moderate antifungal activity. Their crystal structures were analyzed using NMR and X-ray analysis (Hui-Hui Yang et al., 2017).

Pharmacological and Biochemical Studies

  • Antiplasmodial Properties : N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, structurally related to N-(2,4-difluorophenyl)-2-hydroxyacetamide, were evaluated for in vitro antiplasmodial properties against Plasmodium falciparum. The study revealed potential biological activity and insights into their mode of action against the plasmodial parasite (M. Mphahlele et al., 2017).

Chemical and Environmental Analysis

  • Photocatalytic Oxidation Study : The photocatalytic oxidation of 2,4-dichlorophenol by CdS was investigated, considering the role of thioacetamide as a 'bridge' in the process. This study provides insights into the chemical reactions and environmental implications of related acetamide compounds (Walter Z. Tang & C. Huang, 1995).

Radiolytic Stability Studies

  • Radiation Stability Assessment : The stability of N,N-di-alkyl-2-hydroxyacetamide derivatives under gamma irradiation was examined, offering insights into the radiolytic stability of such compounds (T. Prathibha et al., 2017).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. This can include toxicity information, flammability, and precautions for safe handling and storage.


Future Directions

This involves considering potential future research or applications for the compound. This could include potential medical applications, uses in industry, or areas for further research.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N-(2,4-difluorophenyl)-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-5-1-2-7(6(10)3-5)11-8(13)4-12/h1-3,12H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJWOXOLPJSKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-hydroxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-2-hydroxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorophenyl)-2-hydroxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-difluorophenyl)-2-hydroxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-difluorophenyl)-2-hydroxyacetamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-difluorophenyl)-2-hydroxyacetamide
Reactant of Route 6
N-(2,4-difluorophenyl)-2-hydroxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.